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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N,N-
Dimethylalanine (CsH1:NOz2), a derivative of the amino acid alanine. Due to the limited
availability of direct experimental spectra for N,N-Dimethylalanine, this guide also includes data
for the closely related compound, N-methyl-alanine, for comparative purposes. The information
herein is intended to assist researchers in identifying and characterizing this compound using
nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass
spectrometry (MS).

Introduction

N,N-Dimethylalanine is a methylated amino acid. The addition of two methyl groups to the
nitrogen atom of alanine can significantly alter its chemical and physical properties, including its
lipophilicity and basicity. These modifications are of interest in various fields, including peptide
synthesis and drug design, where N-methylation can enhance metabolic stability and
membrane permeability. Accurate spectroscopic characterization is crucial for confirming the
identity and purity of N,N-Dimethylalanine in research and development.
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Spectroscopic Data

While comprehensive, experimentally verified spectroscopic data for N,N-Dimethylalanine is
not readily available in public databases, we can predict the expected spectral features based
on its structure and by comparison with the known data of N-methyl-alanine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.
1H NMR (Proton NMR)

The *H NMR spectrum of N,N-Dimethylalanine is expected to show distinct signals for the
different types of protons in the molecule.

e N(CHs)2 Protons: A singlet corresponding to the six protons of the two methyl groups
attached to the nitrogen atom. This signal is expected to appear at a chemical shift
characteristic of N-methyl groups.

e 0-CH Proton: A quartet from the single proton on the alpha-carbon, split by the three protons
of the adjacent methyl group.

e [(-CHs Protons: A doublet from the three protons of the methyl group at the beta-position,
split by the single proton on the alpha-carbon.

o COOH Proton: A broad singlet for the carboxylic acid proton. The chemical shift of this proton
can be highly variable and is often exchanged with deuterium in deuterated solvents, leading
to its disappearance from the spectrum.

13C NMR (Carbon-13 NMR)

The 18C NMR spectrum will provide information about the carbon skeleton of the molecule.
e COOH Carbon: A signal for the carboxylic acid carbon.

e 0-C Carbon: A signal for the alpha-carbon.

» N(CHs)2 Carbons: A signal for the two equivalent carbons of the N-dimethyl groups.
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e [3-CHs Carbon: A signal for the carbon of the beta-methyl group.

Table 1: Predicted *H and *C NMR Data for N,N-Dimethylalanine

] Predicted *H Chemical Shift Predicted 13C Chemical Shift
Assignment

(ppm) (ppm)
N(CHs)2 Singlet ~40-50
a-CH Quartet ~60-70
[3-CHs Doublet ~15-25
COOH Broad Singlet ~170-180

Table 2: Experimental *H and *3C NMR Data for Alanine (for comparison)

1H Chemical Shift (ppm) in 13C Chemical Shift (ppm) in

Assignment . o
o-CH 3.768 (quartet) 53.2
B-CHs 1.467 (doublet) 18.851
COOH - 178.572

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of N,N-Dimethylalanine is expected to show characteristic absorption bands.

O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm~1.

C-H Stretch (Aliphatic): Bands in the region of 2850-3000 cm™1,

C=0 Stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm~1.

C-N Stretch: A band in the region of 1000-1250 cm~1.

Table 3: Experimental IR Data for N-methyl-DL-alanine (Mull Technique)
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Wavenumber (cm~?) Intensity Assignment

~2900-3100 Strong, Broad O-H and N-H stretch
~1600 Strong C=0 stretch (carboxylate)
~1450 Medium C-H bend

~1350 Medium C-H bend

Source: SpectraBase

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. For N,N-Dimethylalanine (CsH11NO3z), the molecular weight is 117.15 g/mol .[1]

Electron lonization (El) Mass Spectrum

In an El mass spectrum, the molecular ion peak (M*) would be expected at m/z 117. Common
fragmentation patterns for amino acids include the loss of the carboxyl group (a peak at m/z
72) and fragmentation of the side chain.

Table 4: Mass Spectrometry Data for N-methyl-L-alanine (EI)

m/z Relative Intensity Possible Fragment
103 ~20% M]*

58 100% [M - COOH]*

42 ~30% [C2HaN]*

30 ~40% [CHaN]*

Source: NIST Mass Spectrometry Data Center

Experimental Protocols
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The following are general protocols for obtaining spectroscopic data for amino acids like N,N-

Dimethylalanine.

NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of the N,N-Dimethylalanine sample in
a suitable deuterated solvent (e.g., D20, CDClIs, or DMSO-de) in an NMR tube. The choice of
solvent will depend on the solubility of the sample and the desired chemical shift referencing.

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal
resolution.

'H NMR Acquisition: Acquire a standard one-dimensional *H NMR spectrum. Typical
parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a
spectral width covering the expected proton chemical shift range, and a relaxation delay of 1-
5 seconds.

13C NMR Acquisition: Acquire a proton-decoupled 3C NMR spectrum. A larger number of
scans is typically required for 13C NMR due to the low natural abundance of the 13C isotope.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Chemical shifts should be referenced to an internal standard (e.g.,
TMS or the residual solvent peak).

Infrared (IR) Spectroscopy

Sample Preparation (FTIR-ATR): For a solid sample, place a small amount of the N,N-
Dimethylalanine powder directly onto the crystal of an Attenuated Total Reflectance (ATR)
accessory. Ensure good contact between the sample and the crystal.

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: Collect the spectrum over a typical mid-IR range (e.g., 4000-400 cm™1). A
background spectrum of the empty ATR crystal should be collected and subtracted from the
sample spectrum.

Data Analysis: Identify the characteristic absorption bands and assign them to the
corresponding functional groups.
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Mass Spectrometry (Electron lonization - El)

o Sample Introduction: Introduce a small amount of the volatile derivative of the sample (if
necessary) into the mass spectrometer via a direct insertion probe or a gas chromatograph
(GC-MS).

« lonization: lonize the sample using a standard electron energy of 70 eV.

e Mass Analysis: Scan a range of mass-to-charge ratios (m/z) to detect the molecular ion and

fragment ions.

o Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the
fragmentation pattern to gain structural information.

Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of
N,N-Dimethylalanine.
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General Spectroscopic Workflow for N,N-Dimethylalanine
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General Spectroscopic Workflow

Conclusion

This technical guide provides an overview of the expected spectroscopic data for N,N-
Dimethylalanine and general protocols for its acquisition. While experimental data for this
specific compound is sparse, the provided information, in conjunction with data from related
compounds, serves as a valuable resource for researchers in the fields of chemistry,
biochemistry, and drug development. The methodologies and expected spectral features
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outlined here will aid in the successful identification and characterization of N,N-
Dimethylalanine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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